Formylglycine

Description

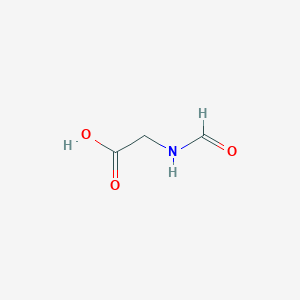

A compound resulting from the condensation of glycine and formic acid with the formation of an amide bond. In most chemical sources "formylglycine" is used as a synonym for N-formylglycine. However, the active site of sulfatase enzymes, C(alpha)-formylglycine, may also be referred to as this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-formamidoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO3/c5-2-4-1-3(6)7/h2H,1H2,(H,4,5)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJBHEZMOKVTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179615 | |

| Record name | N-formylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2491-15-8 | |

| Record name | Formylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-formylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-formylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-formylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11F24CG16M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Landmark Discovery of Cα-formylglycine: A Post-Translational Modification Fueling Sulfatase Catalysis

A Technical Guide for Researchers and Drug Development Professionals

The discovery of Cα-formylglycine (fGly) in the active site of sulfatases represents a pivotal moment in our understanding of enzyme catalysis and post-translational modifications. This unique amino acid, generated from a conserved cysteine or serine residue, is the lynchpin of sulfatase activity, enabling these enzymes to play critical roles in a myriad of biological processes, from lysosomal degradation to cell signaling. Its absence leads to the devastating genetic disorder, Multiple Sulfatase Deficiency (MSD), highlighting its essential nature.[1][2] This in-depth guide provides a comprehensive overview of the discovery, function, and experimental analysis of Cα-formylglycine in sulfatases.

The Genesis of a Discovery: Unraveling Multiple Sulfatase Deficiency

The story of Cα-formylglycine is intrinsically linked to the study of Multiple Sulfatase Deficiency (MSD), a rare and fatal autosomal recessive disorder.[1] Researchers observed that in MSD patients, a whole family of sulfatase enzymes was inactive, despite being synthesized. This pointed towards a common, essential factor required for their function. Through meticulous biochemical analysis of arylsulfatase A (ASA), a key lysosomal sulfatase, it was discovered that a predicted cysteine residue within a highly conserved sequence motif had undergone a post-translational modification. Mass spectrometry analysis revealed a mass difference consistent with the oxidation of the cysteine's thiol group to an aldehyde, giving rise to the novel amino acid, Cα-formylglycine.[2] Subsequent studies confirmed that in MSD patients, this modification is absent or severely reduced, leading to inactive sulfatases.[2]

The Enzymatic Architect: Formylglycine-Generating Enzyme (FGE)

The enzyme responsible for this critical modification is the this compound-Generating Enzyme (FGE).[1][2] FGE is a unique, copper-dependent monooxygenase that resides in the endoplasmic reticulum.[3] It recognizes a highly conserved consensus sequence in newly synthesized sulfatase polypeptides, typically (C/S)XPXR (where C is cysteine, S is serine, P is proline, X is any amino acid, and R is arginine).[4]

The FGE Catalytic Mechanism

The aerobic FGE-catalyzed conversion of cysteine to Cα-formylglycine is a remarkable feat of biological chemistry. The proposed mechanism involves the following key steps:

-

Substrate Recognition: FGE binds to the sulfatase polypeptide chain, recognizing the specific consensus sequence.

-

Thiol-Disulfide Exchange: A cysteine residue in the active site of FGE forms a transient disulfide bond with the target cysteine residue of the sulfatase.[5]

-

Oxygen Activation: Molecular oxygen binds to a copper ion coordinated by FGE's active site residues.

-

Oxidation Cascade: A series of oxidative steps, likely involving a cysteine sulfenic acid intermediate, leads to the cleavage of the Cβ-S bond of the substrate cysteine and the formation of an aldehyde group at the Cα position.[6]

-

Product Release: The newly formed Cα-formylglycine-containing sulfatase is released, now catalytically competent.

Caption: Proposed mechanism for FGE-catalyzed conversion of cysteine to Cα-formylglycine.

The Catalytic Powerhouse: The Role of Cα-formylglycine in Sulfatase Activity

The aldehyde group of Cα-formylglycine is the key to the remarkable catalytic efficiency of sulfatases.[2] In the aqueous environment of the cell, this aldehyde exists in equilibrium with its hydrated gem-diol form. One of the hydroxyl groups of this gem-diol acts as the catalytic nucleophile, attacking the sulfur atom of the sulfate (B86663) ester substrate.

The Sulfatase Catalytic Cycle

The generally accepted catalytic mechanism for sulfatases involves a two-step process:

-

Sulfation: The Cα-formylglycine gem-diol, activated by a nearby base, performs a nucleophilic attack on the sulfur atom of the sulfate ester substrate. This results in the formation of a covalent enzyme-sulfate intermediate and the release of the desulfated alcohol product.

-

Desulfation: A water molecule, activated by another basic residue, hydrolyzes the enzyme-sulfate intermediate, releasing the sulfate ion and regenerating the Cα-formylglycine gem-diol for the next catalytic cycle.

Caption: The catalytic cycle of a sulfatase enzyme involving the Cα-formylglycine residue.

Quantitative Analysis of Cα-formylglycine Function

The critical role of Cα-formylglycine is underscored by the dramatic loss of catalytic activity when the conserved cysteine is mutated. Site-directed mutagenesis studies, replacing the active site cysteine with alanine (B10760859) (C69A in arylsulfatase A), result in a catalytically inactive enzyme.

Table 1: Kinetic Parameters of Wild-Type and Mutant Arylsulfatase A

| Enzyme Variant | Substrate | Km (mM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Wild-Type ASA | p-Nitrocatechol sulfate | 0.21 | 100% (relative) | N/A | N/A | [7] |

| C69A Mutant ASA | p-Nitrocatechol sulfate | N/A | < 0.1% (relative) | N/A | N/A | [1] |

| Wild-Type ARSK | p-Nitrocatechol sulfate | 1.4 | 100% (relative) | N/A | N/A | [8] |

| C80A Mutant ARSK | p-Nitrocatechol sulfate | N/A | ~5% (relative at optimal pH) | N/A | N/A | [8][9] |

Note: N/A indicates data not available in the cited sources. The Vmax for mutant enzymes is often reported as a percentage of the wild-type activity due to the difficulty in measuring extremely low activities.

Table 2: Quantitative Analysis of Cα-formylglycine Conversion Efficiency

| Expression System | FGE Co-expression | Conversion Efficiency (%) | Analytical Method | Reference |

| E. coli | Endogenous | ~7 | Mass Spectrometry | [10] |

| E. coli | Co-expressed with FGE | ~42 | Mass Spectrometry | [10] |

Experimental Protocols for the Study of Cα-formylglycine

A variety of sophisticated experimental techniques are employed to study the formation and function of Cα-formylglycine.

Expression and Purification of Active Sulfatases

Objective: To produce sufficient quantities of active sulfatase for biochemical and structural studies.

Protocol Outline:

-

Vector Construction: The cDNA encoding the sulfatase of interest is cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag) for purification.

-

Cell Culture and Transfection: A suitable host cell line (e.g., HEK293, CHO) is cultured and transfected with the expression vector. For optimal activity, co-transfection with a vector encoding FGE is often necessary to ensure efficient conversion of the active site cysteine to Cα-formylglycine.[11][12]

-

Protein Expression and Harvesting: The cells are cultured under conditions that promote protein expression. The protein can be harvested from the cell lysate or, if secreted, from the culture medium.

-

Purification: The sulfatase is purified using a combination of chromatography techniques. A common strategy involves an initial ion-exchange chromatography step followed by affinity chromatography targeting the engineered tag.[11][12]

-

Activity Assay: The activity of the purified enzyme is assessed using a chromogenic substrate such as p-nitrocatechol sulfate (pNCS).

Site-Directed Mutagenesis

Objective: To investigate the role of specific amino acid residues in Cα-formylglycine formation and catalysis.

Protocol Outline (based on QuikChange method):

-

Primer Design: Two complementary oligonucleotide primers containing the desired mutation are designed.[13][14][15]

-

PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the plasmid containing the wild-type sulfatase gene as a template, and the mutagenic primers. The polymerase extends the primers to generate copies of the plasmid containing the desired mutation.[16][17]

-

Template Digestion: The parental, non-mutated plasmid DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the template plasmid isolated from most E. coli strains is methylated, while the newly synthesized PCR product is not).[14]

-

Transformation: The mutated plasmid is transformed into competent E. coli cells for propagation.

-

Sequence Verification: The sequence of the plasmid DNA from several colonies is verified by DNA sequencing to confirm the presence of the desired mutation and the absence of any unintended mutations.

Identification and Quantification of Cα-formylglycine by Mass Spectrometry

Objective: To confirm the presence of Cα-formylglycine and quantify the efficiency of its formation.

Protocol Outline:

-

Protein Digestion: The purified sulfatase is digested into smaller peptides using a protease such as trypsin.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The resulting peptide mixture is separated by reverse-phase high-performance liquid chromatography (HPLC) and analyzed by a mass spectrometer.[10]

-

Data Analysis: The mass-to-charge ratio (m/z) of the peptides is determined. The peptide containing the active site is identified, and its mass is compared to the theoretical masses of the peptide with a cysteine residue versus a Cα-formylglycine residue. The presence of the Cα-formylglycine results in a mass decrease of 33.99 Da compared to the cysteine-containing peptide. The relative abundance of the two peptide forms can be used to quantify the conversion efficiency.[10]

Caption: Experimental workflow for the study of Cα-formylglycine in sulfatases.

Conclusion and Future Directions

The discovery of Cα-formylglycine has not only illuminated the catalytic mechanism of a vital class of enzymes but has also opened new avenues for research and therapeutic development. For drug development professionals, understanding the intricacies of FGE and the sulfatase active site provides opportunities for the design of novel inhibitors or modulators of sulfatase activity. Furthermore, the FGE-catalyzed modification has been harnessed as a powerful tool for site-specific protein labeling and engineering. As research continues to unravel the nuances of this fascinating post-translational modification, we can anticipate further breakthroughs in our understanding of human health and disease, and the development of innovative therapeutic strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound, a Post-Translationally Generated Residue with Unique Catalytic Capabilities and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reconstitution of this compound-generating Enzyme with Copper(II) for Aldehyde Tag Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A general binding mechanism for all human sulfatases by the this compound-generating enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kinetics and activity of arylsulfatase A in leukocytes derived from patients with cerebral palsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arylsulfatase K, a Novel Lysosomal Sulfatase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Expression and purification of a human, soluble Arylsulfatase A for Metachromatic Leukodystrophy enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. assaygenie.com [assaygenie.com]

- 14. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 15. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 16. researchgate.net [researchgate.net]

- 17. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

The Copper-Dependent Catalytic Mechanism of Formylglycine-Generating Enzyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Formylglycine-generating enzyme (FGE) plays a crucial role in the activation of sulfatases through the post-translational modification of a specific cysteine or serine residue within a consensus sequence to a Cα-formylglycine (fGly) residue. This aldehyde-containing residue is essential for the catalytic activity of sulfatases, which are involved in various biological processes. Dysfunction of FGE in humans leads to Multiple Sulfatase Deficiency, a severe congenital disease. The unique catalytic mechanism of FGE, particularly the aerobic enzyme's reliance on a mononuclear copper center for oxygen activation, has garnered significant interest for its potential in biotechnology and therapeutic applications, such as the site-specific labeling of proteins. This technical guide provides an in-depth exploration of the FGE catalytic mechanism, focusing on the aerobic, copper-dependent pathway. It consolidates quantitative data, details key experimental protocols, and presents visual diagrams of the catalytic cycle and associated workflows to serve as a comprehensive resource for researchers in the field.

Introduction

This compound-generating enzyme (FGE) is a pivotal enzyme responsible for the activation of type I sulfatases.[1] This activation is achieved by the oxidation of a cysteine residue located within the highly conserved CXPXR consensus sequence to Cα-formylglycine (fGly).[1][2][3] The resulting aldehyde group on the fGly residue is a critical component of the sulfatase active site, acting as a hydrated gem-diol that functions as a nucleophile in the hydrolysis of sulfate (B86663) esters.[1] FGEs are broadly classified into two main types: aerobic and anaerobic. The aerobic FGEs, found in eukaryotes and some prokaryotes, utilize molecular oxygen and a mononuclear copper cofactor to catalyze the conversion.[2][4][5] In contrast, anaerobic FGEs, such as the well-studied bacterial AtsB, are iron-sulfur cluster-containing enzymes that employ a radical S-adenosyl methionine (SAM) mechanism and can convert both cysteine and serine to fGly without the need for molecular oxygen.[2] This guide will focus on the intricacies of the aerobic FGE catalytic mechanism.

The Aerobic FGE Catalytic Cycle

The catalytic mechanism of aerobic FGE is a sophisticated process involving substrate recognition, copper cofactor binding, oxygen activation, and substrate oxidation. The key steps are outlined below and illustrated in the accompanying diagrams.

Active Site and Copper Cofactor

The active site of aerobic FGE contains two highly conserved cysteine residues that are essential for catalysis.[6] In the absence of copper, these cysteines can form a disulfide bond.[1] Reduction of this disulfide allows for the high-affinity binding of a single Cu(I) ion in a linear, two-coordinate geometry with the two cysteine thiolates.[1][4] This coordination is unusual for copper-dependent oxidases and is more reminiscent of copper chaperone proteins.[4][7]

Substrate Binding and Formation of the Ternary Complex

The FGE enzyme recognizes and binds to the CXPXR consensus sequence within the target sulfatase protein.[6][2] Upon binding of the substrate peptide, the thiol group of the substrate's cysteine residue directly coordinates with the Cu(I) center. This results in a shift from a linear, two-coordinate Cu(I) complex to a three-coordinate, trigonal planar tris(thiolate) Cu(I) complex.[4][8] This structural change is a crucial step that precedes and is required for the activation of molecular oxygen.[4]

Oxygen Activation and Substrate Oxidation

The tris(thiolate) Cu(I)-substrate complex is primed for reaction with molecular oxygen.[4] While the precise nature of the subsequent intermediates is still under investigation, a proposed mechanism involves the binding of O2 to the copper center, potentially forming a Cu(II)-superoxo species.[9][10] This reactive oxygen species then facilitates the abstraction of a hydrogen atom from the Cβ of the substrate cysteine residue.[1][10] Following a series of further oxidation steps, the cysteine is converted to this compound, and the product is released.

Quantitative Data

The following tables summarize key quantitative data related to the FGE catalytic mechanism, providing a basis for comparison and further investigation.

| Enzyme Source | Metal Ion | Dissociation Constant (Kd) | Reference |

| Streptomyces coelicolor FGE | Cu(I) | ~ 10⁻¹⁷ M | [1] |

| Human FGE | Cu(I) | ~ 10⁻¹⁷ M | [11] |

Table 1: Copper Binding Affinity of Aerobic FGEs. This table highlights the extremely high affinity of FGE for its copper cofactor.

| Enzyme | kcat (s⁻¹) | Reference |

| Streptomyces coelicolor FGE | 0.3 | [4] |

Table 2: Catalytic Turnover Rate of Streptomyces coelicolor FGE. This table provides the turnover number for a well-characterized prokaryotic FGE.

Key Experimental Protocols

The elucidation of the FGE catalytic mechanism has been made possible through a combination of biochemical and biophysical techniques. Detailed methodologies for key experiments are provided below.

X-ray Crystallography

Objective: To determine the three-dimensional structure of FGE in different states (apo, metal-bound, substrate-bound) to gain insights into the active site geometry and conformational changes during catalysis.[6][4][7]

Methodology:

-

Protein Expression and Purification: Recombinant FGE is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques.

-

Crystallization: Purified FGE is concentrated and subjected to crystallization screening under various conditions (e.g., hanging drop vapor diffusion) to obtain well-ordered crystals.[12] For obtaining structures of different states, the apo-FGE crystals can be soaked with solutions containing the desired metal ion (e.g., Cu(I), Ag(I), Cd(II)) or substrate peptides.[4][7] Anaerobic conditions are often necessary for crystallizing the Cu(I)-bound form to prevent oxidation.[10]

-

Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.[13] The diffraction data is then processed to determine the electron density map, from which the atomic model of the protein is built and refined.[13]

Mass Spectrometry

Objective: To verify the conversion of cysteine to this compound and to identify any post-translational modifications on the FGE enzyme itself.[6][14]

Methodology:

-

In Vitro FGE Reaction: An in vitro reaction is set up containing purified FGE, the substrate peptide (containing the CXPXR motif), the copper cofactor, and a suitable reducing agent (e.g., DTT) under aerobic conditions.[5]

-

Sample Preparation: The reaction mixture is quenched, and the substrate peptide is purified, typically by HPLC.

-

Mass Analysis: The mass of the purified peptide is determined using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[15] The conversion of cysteine to this compound results in a characteristic mass loss of 18 Da.[6] Tandem mass spectrometry (MS/MS) can be used to confirm the site of modification.[16]

Enzyme Kinetics Assays

Objective: To determine the kinetic parameters of the FGE-catalyzed reaction, such as kcat and Km.

Methodology:

-

Assay Setup: Reactions are performed with varying concentrations of the substrate peptide in the presence of a fixed concentration of FGE and saturating concentrations of the copper cofactor and oxygen.

-

Quantification of Product Formation: The formation of the this compound product over time is monitored. This can be achieved by coupling the aldehyde product to a reporter molecule or by using the mass spectrometry-based method described above to quantify the product at different time points.

-

Data Analysis: The initial reaction rates are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the kinetic parameters.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, provide a visual representation of the FGE catalytic cycle and a typical experimental workflow for studying FGE activity.

Caption: The catalytic cycle of aerobic this compound-Generating Enzyme (FGE).

Caption: A generalized experimental workflow for studying FGE.

Conclusion and Future Directions

The study of the this compound-generating enzyme has revealed a fascinating and unique catalytic mechanism for the copper-dependent oxidation of cysteine. The elucidation of its structure and function has not only provided fundamental insights into post-translational modifications and enzyme catalysis but has also opened up new avenues for biotechnological applications. The ability of FGE to introduce a bioorthogonal aldehyde handle into recombinant proteins is a powerful tool for site-specific protein conjugation, with significant implications for the development of antibody-drug conjugates and other protein-based therapeutics.

Future research will likely focus on trapping and characterizing the transient intermediates in the catalytic cycle to further refine the mechanistic details of oxygen activation and substrate oxidation. Additionally, exploring the diversity of FGEs from different organisms may reveal novel catalytic properties and substrate specificities that can be harnessed for new applications. A deeper understanding of the regulation of FGE activity in its native cellular context will also be crucial for developing strategies to address FGE-related diseases. This technical guide serves as a foundational resource to support these ongoing and future research endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound-generating enzyme - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Reconstitution of this compound-generating Enzyme with Copper(II) for Aldehyde Tag Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Function and Structure of a Prokaryotic this compound-generating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Basis for Copper-Oxygen Mediated C-H Bond Activation by the this compound-Generating Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound-generating enzyme binds substrate directly at a mononuclear Cu(I) center to initiate O 2 activation (Journal Article) | OSTI.GOV [osti.gov]

- 9. Copper is a Cofactor of the this compound‐Generating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure of this compound-generating enzyme in complex with copper and a substrate reveals an acidic pocket for binding and activation of molecular oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Copper is a Cofactor of the this compound-Generating Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mass Spectrometry for Proteomics | Technology Networks [technologynetworks.com]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Post-Translational Modification of Cysteine to Formylglycine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the post-translational modification of cysteine to Cα-formylglycine (fGly), a critical process for the activation of sulfatase enzymes and a powerful tool in modern biotechnology. We will explore the enzymatic machinery, the underlying chemical mechanism, its biological significance, and its application in site-specific protein engineering and drug development.

Introduction: The Significance of Formylglycine

The conversion of a genetically encoded cysteine residue into the non-canonical amino acid Cα-formylglycine (fGly) is a unique post-translational modification (PTM).[1] This modification is essential for the catalytic activity of all eukaryotic sulfatases, enzymes that hydrolyze sulfate (B86663) esters and play crucial roles in various physiological processes, including hormone biosynthesis and the degradation of macromolecules.[2][3] The aldehyde group of fGly is the key functional moiety, acting as a catalytic nucleophile within the sulfatase active site.[4][5] The absence or dysfunction of this modification machinery leads to Multiple Sulfatase Deficiency (MSD), a severe, fatal lysosomal storage disorder, highlighting its biological importance.[2][5]

Beyond its natural role, the enzyme responsible for this conversion has been repurposed as a robust biotechnological tool.[6] By introducing a short recognition sequence into a protein of interest, a uniquely reactive aldehyde handle can be installed at a specific site.[7][8] This "aldehyde tag" technology enables precise, covalent attachment of various molecules, such as drugs, imaging agents, or polymers, and is a cornerstone of advanced bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs).[9][10]

The this compound Generating Enzyme (FGE)

The enzyme that catalyzes the conversion of cysteine to fGly is the this compound-Generating Enzyme (FGE), also known as Sulfatase-Modifying Factor 1 (SUMF1).[3][4] In eukaryotes, FGE is located in the endoplasmic reticulum (ER), where it modifies nascent sulfatase polypeptides as they enter the secretory pathway.[1][11][12]

-

Recognition Sequence: FGE recognizes a minimal consensus sequence of C-X-P-X-R , where the target cysteine (C) is oxidized.[7][13][14] A common and efficient sequence used for biotechnological applications is the hexapeptide L-C-T-P-S-R .[7][15] The proline and arginine residues are considered key for recognition.[16]

-

Cofactors and Mechanism Type: Aerobic FGEs are copper-dependent metalloenzymes.[13][17] The enzyme utilizes a mononuclear copper center to bind the substrate cysteine and activate molecular oxygen (O₂), which is the terminal electron acceptor.[13][18][19] This classifies FGE as a unique copper-dependent oxidase.[13]

-

Classes of FGE: There are two main classes of enzymes that generate fGly:

-

Aerobic FGE (SUMF1): Found in eukaryotes and aerobic prokaryotes, this is the copper-dependent enzyme that uses O₂.[5][17]

-

Anaerobic Sulfatase-Maturating Enzyme (anSME): Found in anaerobic bacteria, these enzymes are iron-sulfur cluster-containing proteins belonging to the radical S-adenosylmethionine (SAM) superfamily and can generate fGly in an oxygen-independent manner from either cysteine or serine.[17][20]

-

This guide will focus on the more extensively studied and biotechnologically relevant aerobic FGE.

Mechanism of Cysteine-to-Formylglycine Conversion

The conversion of the cysteine thiol to the fGly aldehyde is a complex oxidation reaction. While the precise mechanism is still under investigation, a consensus model has emerged based on structural and kinetic studies. The overall reaction is a two-electron oxidation of the cysteine.[5]

The process begins with the binding of the substrate protein's consensus sequence to FGE. It is proposed that the substrate's cysteine residue binds directly to the Cu(I) center in the FGE active site.[18] This binding event is crucial as it precedes and initiates the activation of O₂.[18] The reaction requires a reductant, such as DTT in vitro, to complete the four-electron reduction of O₂ to two molecules of water.[5][13]

Below is a logical diagram illustrating the key proposed steps in the FGE catalytic cycle.

Biological Role and Biotechnological Workflow

The primary biological function of FGE is the activation of sulfatases. This process is essential for cellular homeostasis. In biotechnology, this same process is harnessed to create proteins with site-specific chemical handles for conjugation.

In eukaryotes, sulfatases are synthesized on ribosomes and translocated into the ER.[5] Within the ER lumen, FGE identifies the consensus sequence on the unfolded polypeptide chain and catalyzes the co-translational or post-translational conversion of the specific cysteine to fGly.[8][11] This modification is a prerequisite for the sulfatase to fold into its active conformation and function correctly.

The aldehyde tag technology leverages the FGE system for protein engineering.[6][7] The workflow involves genetically inserting the short FGE recognition sequence (e.g., LCTPSR) into a target protein at a desired location (N-terminus, C-terminus, or an internal loop). When this engineered protein is expressed in cells that also contain FGE (either endogenously or through co-expression), the cysteine in the tag is converted to fGly, creating a unique aldehyde handle on the protein surface.[7] This aldehyde can then be selectively reacted with nucleophilic probes, such as those containing hydrazide or aminooxy groups, to form stable covalent bonds.[8][21]

Quantitative Data Summary

The efficiency and kinetics of the fGly conversion are critical for both biological understanding and biotechnological application.

Table 1: Michaelis-Menten Kinetic Parameters for FGE Data for a 14-amino acid peptide substrate (ALCTPSRGSLFTGR) under optimized in vitro conditions.

| Enzyme Source | KM (µM) | kcat (min-1) | kcat/KM (M-1s-1) | Reference |

| Homo sapiens (Hs-cFGE) | 160 ± 30 | 1.8 ± 0.2 | 1900 ± 400 | [13] |

| Streptomyces coelicolor (Sc-FGE) | 200 ± 50 | 0.47 ± 0.05 | 390 ± 100 | [13] |

Table 2: Efficiency of In Vivo and In Vitro fGly Conversion Conversion efficiency is highly dependent on conditions, expression system, and tag location.

| System / Condition | Protein / Tag Location | Conversion Yield | Reference(s) |

| In vivo (CHO cells) | Antibody (trastuzumab), Light Chain | 86% | [10] |

| In vivo (CHO cells) | Antibody (trastuzumab), CH1 Domain | 92% | [10] |

| In vivo (CHO cells) | Antibody (trastuzumab), Heavy Chain C-terminus | 98% | [10] |

| In vivo (HEK cells) | Env-Aldehyde Tag 6 (Endogenous FGE) | ~7% | [22] |

| In vivo (HEK cells) | Env-Aldehyde Tag 6 (Co-transfected FGE) | ~42% | [22] |

| In vitro Biocatalysis | Aldehyde-tagged mAb | High Yield (not quantified) | [13] |

Table 3: Key Conditions for FGE Activity

| Parameter | Condition / Observation | Reference(s) |

| pH Optimum | Alkaline | [4][5] |

| Cofactor | Copper(I) / Copper(II) for reconstitution | [9][13][18] |

| In Vitro Reductant | Required for high turnover (e.g., DTT, GSH) | [5][13] |

| Terminal Electron Acceptor | Molecular Oxygen (O₂) | [4][5] |

| Location | Endoplasmic Reticulum (Eukaryotes) | [1][11] |

Experimental Protocols

The following protocols provide generalized methodologies for key experiments related to FGE and aldehyde tag technology. Researchers should optimize these protocols for their specific proteins and systems.

This protocol describes a general approach for producing active, soluble FGE (e.g., the core of Human FGE, Hs-cFGE) for use as a biocatalyst.

-

Gene Construction: Clone the cDNA encoding the core domain of human FGE (Hs-cFGE) or S. coelicolor FGE into a suitable expression vector (e.g., for baculovirus expression in insect cells or E. coli expression).

-

Protein Expression:

-

Insect Cells (e.g., Hi5): Infect cells with recombinant baculovirus and grow for 48-72 hours.

-

E. coli: Induce expression in a suitable strain (e.g., BL21(DE3)) with IPTG at a reduced temperature (e.g., 18°C) overnight.

-

-

Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES, 300 mM NaCl, pH 7.5, with protease inhibitors) and lyse by sonication or microfluidization.

-

Clarification: Centrifuge the lysate at high speed (e.g., >20,000 x g) for 30-60 minutes to pellet cell debris.

-

Purification: Purify the soluble FGE from the supernatant using affinity chromatography (e.g., Ni-NTA if His-tagged) followed by size-exclusion chromatography for polishing.

-

Copper Activation (Critical): To ensure high activity, the purified apoenzyme must be activated. Incubate the purified FGE with an excess of CuSO₄ (e.g., 10-fold molar excess) for 1 hour. Remove the excess, unbound copper via gel filtration or dialysis.[13]

-

Storage: Store the activated enzyme in a suitable buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.5) at -80°C.

This protocol outlines the enzymatic conversion of a purified protein containing the CxPxR motif.

-

Reaction Setup: In a microcentrifuge tube, combine the purified aldehyde-tagged protein (e.g., to a final concentration of 1-5 mg/mL), the copper-activated FGE (e.g., at a 1:10 to 1:50 enzyme:substrate molar ratio), and a reducing agent such as DTT (e.g., 5-10 mM). The reaction buffer should be at an alkaline pH (e.g., 50 mM HEPES, pH 8.0).

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction should be open to the air to ensure a sufficient supply of oxygen.

-

Quenching (Optional): The reaction can be stopped by adding a metal chelator like EDTA or by lowering the pH.

-

Purification: Remove the FGE and other reaction components from the modified substrate protein using an appropriate chromatography method (e.g., affinity chromatography if the substrate has a tag, or size-exclusion chromatography).

-

Analysis: Confirm the conversion of cysteine to fGly using the analytical method described in Protocol 3.

This is the standard method to determine the efficiency of the conversion reaction.[7][22]

-

Sample Preparation: Take aliquots of the protein sample before and after the in vitro conversion reaction (or from cell lysates for in vivo analysis).

-

Denaturation and Reduction/Alkylation: Denature the protein (e.g., with urea (B33335) or guanidinium (B1211019) HCl). Reduce disulfide bonds with DTT and alkylate free cysteines (including the unconverted cysteine in the aldehyde tag) with an alkylating agent like iodoacetamide. This step is crucial to differentiate the unconverted Cys from other cysteines.

-

Proteolytic Digestion: Exchange the sample into a suitable buffer (e.g., ammonium (B1175870) bicarbonate) and digest the protein into smaller peptides using a protease like trypsin overnight.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Extract the ion chromatograms for the theoretical m/z values of both the Cys-containing peptide (alkylated) and the fGly-containing peptide. The fGly residue may be observed in both its aldehyde form and its hydrated geminal diol form, which differ by 18 Da (the mass of water); both should be included in the analysis.[7][22] The conversion efficiency is calculated by comparing the integrated peak areas of the fGly peptide(s) to the total peak area (fGly peptides + Cys peptide).

This protocol describes the chemical conjugation step following fGly generation.

-

Probe Preparation: Dissolve the hydrazide- or aminooxy-functionalized molecule (e.g., a drug-linker, fluorophore, or biotin (B1667282) probe) in a compatible solvent (e.g., DMSO).

-

Conjugation Reaction: Combine the purified fGly-containing protein with a molar excess (e.g., 5-20 fold) of the probe in a suitable reaction buffer (e.g., PBS, pH 6.5-7.4). The reaction is typically faster at a slightly acidic pH.

-

Incubation: Allow the reaction to proceed for 2-16 hours at room temperature or 4°C.

-

Purification: Remove the unreacted probe and any byproducts from the conjugated protein using size-exclusion chromatography, dialysis, or tangential flow filtration.

-

Characterization: Analyze the final conjugate to determine the drug-to-antibody ratio (DAR) or labeling efficiency using methods like hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, or mass spectrometry.

References

- 1. Conversion of cysteine to this compound: A protein modification in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Sulfatase activities towards the regulation of cell metabolism and signaling in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. This compound, a Post-Translationally Generated Residue with Unique Catalytic Capabilities and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound aldehyde Tag--protein engineering through a novel post-translational modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Site-Specific Labeling of Proteins Using the this compound-Generating Enzyme (FGE) | Springer Nature Experiments [experiments.springernature.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Conversion of cysteine to this compound in eukaryotic sulfatases occurs by a common mechanism in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Reconstitution of this compound-generating Enzyme with Copper(II) for Aldehyde Tag Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Leveraging this compound-Generating Enzyme for Production of Site-Specifically Modified Bioconjugates | Springer Nature Experiments [experiments.springernature.com]

- 15. Antibody-drug conjugate library prepared by scanning insertion of the aldehyde tag into IgG1 constant regions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sequence determinants directing conversion of cysteine to this compound in eukaryotic sulfatases | The EMBO Journal [link.springer.com]

- 17. This compound-generating enzyme - Wikipedia [en.wikipedia.org]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. Anaerobic Sulfatase-Maturating Enzyme: A Mechanistic Link with Glycyl Radical Activating Enzymes? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Dual Mechanisms of Formylglycine Biosynthesis: A Tale of Two Environments

A comprehensive analysis of the aerobic and anaerobic pathways for the post-translational modification of sulfatases, critical for cellular function and with burgeoning applications in biotechnology and drug development.

EMERYVILLE, CA – December 18, 2025 – The biosynthesis of Cα-formylglycine (fGly), a critical aldehyde-containing amino acid, is a fascinating example of convergent evolution, showcasing two distinct enzymatic strategies tailored to the presence or absence of molecular oxygen. This post-translational modification is essential for the catalytic activity of sulfatases, enzymes that play crucial roles in various biological processes, from lysosomal degradation in humans to sulfur scavenging in bacteria.[1][2] Dysfunction in this pathway in humans leads to multiple sulfatase deficiency (MSD), a fatal congenital disease.[2][3] This technical guide delves into the core mechanisms of fGly formation in aerobic and anaerobic microbes, providing a comparative overview of the enzymes, their catalytic cycles, and the experimental methodologies used to study them.

The Aerobic Pathway: A Copper-Dependent Oxidation

In aerobic organisms, from bacteria to eukaryotes, the conversion of a specific cysteine residue within a consensus sequence (CXPXR) of a nascent sulfatase polypeptide chain to fGly is catalyzed by the formylglycine-generating enzyme (FGE).[4][5] This process occurs in the endoplasmic reticulum in eukaryotes.[4][6] FGE is a unique copper-dependent metalloenzyme that utilizes molecular oxygen to perform this two-electron oxidation.[4][5][7]

The catalytic mechanism of FGE has been a subject of intense research. Initially thought to be a cofactor-less oxidase, it is now established that a mononuclear copper center is essential for its activity.[5][7] The reaction proceeds through the binding of the substrate cysteine to the Cu(I) center, which then activates molecular oxygen.[5]

Proposed Catalytic Cycle of Aerobic FGE

The currently accepted model for the FGE catalytic cycle involves several key steps, initiated by the binding of the sulfatase substrate to the copper-containing active site of FGE.

Caption: Proposed catalytic cycle of the aerobic this compound-generating enzyme (FGE).

The Anaerobic Pathway: A Radical SAM-Dependent Mechanism

In anaerobic and facultative anaerobic microbes, a fundamentally different, oxygen-independent strategy is employed for fGly synthesis.[2][7] This pathway is catalyzed by anaerobic sulfatase-maturating enzymes (anSMEs), which are members of the radical S-adenosyl-L-methionine (SAM) superfamily.[7][8] Unlike aerobic FGEs that are specific for cysteine, anSMEs can modify either a cysteine or a serine residue within the sulfatase consensus sequence.[2][9]

These enzymes contain iron-sulfur clusters that are crucial for their catalytic activity.[7][10] The reaction is initiated by the reductive cleavage of SAM by a [4Fe-4S]+ cluster to generate a highly reactive 5'-deoxyadenosyl radical (5'-dA•).[2][11] This radical then abstracts a hydrogen atom from the Cβ of the target cysteine or serine residue, initiating the oxidation process.[2][12]

Proposed Catalytic Cycle of Anaerobic SME

The catalytic cycle of anSMEs is a complex process involving radical chemistry and multiple iron-sulfur clusters.

Caption: Proposed catalytic cycle of the anaerobic sulfatase-maturating enzyme (anSME).

Comparative Analysis: Aerobic vs. Anaerobic Pathways

The two pathways for fGly biosynthesis, while achieving the same post-translational modification, are remarkably different in their enzymatic machinery and reaction mechanisms. A summary of their key features is presented below.

| Feature | Aerobic Pathway (FGE) | Anaerobic Pathway (anSME) |

| Oxygen Requirement | Obligatory | Oxygen-independent |

| Enzyme Family | Copper-dependent oxidase | Radical S-adenosylmethionine (SAM) enzyme |

| Cofactors | Mononuclear Copper (Cu) | S-adenosylmethionine, [4Fe-4S] clusters |

| Substrate | Cysteine | Cysteine or Serine |

| Consensus Sequence | CXPXR | (C/S)XPXR |

| Electron Acceptor | Molecular Oxygen (O₂) | Auxiliary [4Fe-4S] clusters |

| Cellular Location (Eukaryotes) | Endoplasmic Reticulum | Not applicable (found in prokaryotes) |

Experimental Protocols

The study of fGly biosynthesis relies on a variety of biochemical and biophysical techniques. Below are outlines of key experimental protocols.

Expression and Purification of Recombinant FGE

A reliable method for producing active FGE is crucial for in vitro studies.

Caption: A typical workflow for the expression and purification of recombinant FGE.

Detailed Methodology:

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding a tagged (e.g., His6-tagged) FGE.

-

Cell Culture: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an optimal density (OD600 of 0.6-0.8).

-

Induction: Induce FGE expression by adding an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue incubation at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

-

Purification:

-

Clarify the lysate by ultracentrifugation.

-

Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

-

Wash the column and elute the FGE protein.

-

Perform buffer exchange into a suitable storage buffer using a desalting column.

-

-

Copper Reconstitution: To obtain fully active holoenzyme, incubate the purified apo-FGE with a molar excess of CuSO₄ followed by removal of excess copper via buffer exchange.[4]

FGE Activity Assay

The catalytic activity of FGE is typically measured using a discontinuous assay with a synthetic peptide substrate.[4][13]

Detailed Methodology:

-

Substrate: A synthetic peptide containing the FGE consensus sequence (e.g., ALCTPSRGSLFTGR) is used as the substrate.[4]

-

Reaction Mixture: Prepare a reaction mixture containing the purified FGE, the peptide substrate in a suitable buffer (e.g., 25 mM TEAM, pH 7.4, 50 mM NaCl).[4]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C).

-

Time Points: At various time points, quench a portion of the reaction mixture (e.g., by adding a strong acid like trifluoroacetic acid).

-

Analysis: Separate the substrate and the fGly-containing product using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Quantification: Quantify the amount of substrate and product by integrating the peak areas at 215 nm. The identity of the product can be confirmed by mass spectrometry, where the conversion of cysteine to fGly results in a mass loss of 18 Da.[13][14]

-

Kinetic Analysis: Determine initial reaction velocities at different substrate concentrations to calculate kinetic parameters such as Km and kcat by fitting the data to the Michaelis-Menten equation.[15]

Anaerobic Reconstitution and Activity Assay of anSME

Studying anSMEs requires strict anaerobic conditions to prevent inactivation of the oxygen-sensitive iron-sulfur clusters.

Detailed Methodology:

-

Anaerobic Environment: All steps must be performed in an anaerobic chamber with an oxygen level below 2 ppm.[16][17]

-

Protein Expression and Purification: Express and purify the anSME protein similarly to FGE, but under strict anaerobic conditions.

-

Reconstitution of Iron-Sulfur Clusters: The purified apo-anSME is chemically reconstituted by incubation with a source of iron (e.g., ferrous ammonium (B1175870) sulfate) and sulfide (B99878) (e.g., L-cysteine desulfurase or Na₂S) in the presence of a reducing agent (e.g., dithiothreitol).

-

Activity Assay:

-

The assay mixture contains reconstituted anSME, a peptide substrate (containing either cysteine or serine), SAM, and a reducing system (e.g., flavodoxin, flavodoxin reductase, and NADPH) in an anaerobic buffer.

-

Initiate the reaction by adding SAM.

-

Incubate at a suitable temperature.

-

Quench the reaction and analyze the products by RP-HPLC and mass spectrometry. The conversion of cysteine to fGly results in a mass loss of 17 Da, while the conversion of serine to fGly results in a mass gain of 1 Da.[18]

-

Quantitative Data Summary

The following table summarizes key quantitative data for aerobic and anaerobic fGly generating enzymes from representative organisms.

| Enzyme | Organism | Substrate | Km (µM) | kcat (min⁻¹) | Conversion Efficiency |

| Aerobic FGE | Streptomyces coelicolor | ALCTPSRGSLFTGR | 130 ± 20 | 1.8 ± 0.1 | High in vitro with Cu(II) |

| Homo sapiens | ALCTPSRGSLFTGR | 210 ± 30 | 0.9 ± 0.1 | High in vitro with Cu(II) | |

| Anaerobic SME | Clostridium perfringens | Peptide 17C (Cys) | - | - | Qualitative conversion shown |

| Clostridium perfringens | Peptide 17S (Ser) | - | - | Qualitative conversion shown |

Note: Quantitative kinetic data for anSMEs are less commonly reported in the literature compared to FGEs. Conversion efficiencies can vary significantly depending on the experimental setup (in vivo vs. in vitro), expression system, and substrate. For instance, in vivo fGly conversion rates in CHO cells can range from 7% with endogenous FGE to 42% with FGE co-transfection, and can reach up to 99% under optimized conditions.[19][20]

Conclusion and Future Directions

The biosynthesis of this compound in aerobic and anaerobic microbes provides a striking example of how life has adapted to different environmental conditions to perform a crucial biochemical transformation. The copper-dependent FGE and the radical SAM-based anSME represent two elegant and distinct solutions to the same chemical problem.

A thorough understanding of these enzymatic systems is not only fundamental to cell biology but also holds immense potential for biotechnology and drug development. The ability of FGE to generate a bio-orthogonal aldehyde handle on recombinant proteins has been harnessed for site-specific protein conjugation, enabling the development of antibody-drug conjugates and other protein-based therapeutics.[4][21]

Future research will likely focus on further elucidating the intricate catalytic mechanisms of both FGE and anSME, exploring the full diversity of these enzymes in nature, and engineering them for novel biotechnological applications. The development of specific inhibitors for FGE could also be a therapeutic strategy for diseases where sulfatase activity is implicated. As our knowledge of these fascinating enzymes grows, so too will our ability to leverage them for the advancement of science and medicine.

References

- 1. escholarship.org [escholarship.org]

- 2. This compound, a Post-Translationally Generated Residue with Unique Catalytic Capabilities and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Reconstitution of this compound-generating Enzyme with Copper(II) for Aldehyde Tag Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. The Genetics behind Sulfation: Impact on Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound-generating enzyme - Wikipedia [en.wikipedia.org]

- 8. pnas.org [pnas.org]

- 9. Posttranslational formation of this compound in prokaryotic sulfatases by modification of either cysteine or serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Emerging themes in radical SAM chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Function and Structure of a Prokaryotic this compound-generating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Anaerobic enzyme⋅substrate structures provide insight into the reaction mechanism of the copper-dependent quercetin 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anaerobic fixed-target serial crystallography using sandwiched silicon nitride membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anaerobic Sulfatase-Maturating Enzyme: A Mechanistic Link with Glycyl Radical Activating Enzymes? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Site-Specific Labeling of Proteins Using the this compound-Generating Enzyme (FGE) | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Formylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylglycine (FGly), a unique aldehyde-containing amino acid, plays a critical role in various biological processes and has emerged as a powerful tool in bioconjugation and drug development. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its biological significance, particularly its role in the activation of sulfatases through the action of the this compound-generating enzyme (FGE).

Chemical and Physical Properties of N-Formylglycine

N-formylglycine, the most common form of this amino acid, is the N-acylated derivative of glycine (B1666218). Its chemical and physical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅NO₃ | [1][2][3] |

| Molecular Weight | 103.08 g/mol | [1][2][4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 149-151 °C | [1][4] |

| Boiling Point | ~193.26 °C (rough estimate) | [1][3] |

| Density | ~1.4873 g/cm³ (rough estimate) | [1] |

Solubility

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble; 20 mg/mL | [1][5][6] |

| Ethanol (B145695) | 20 mg/mL | [5][6] |

| DMSO | 250 mg/mL | [2][7] |

| Methanol | Slightly soluble | [1] |

| Acetone | Data not available |

Acidity

| Property | Value | Reference(s) |

| pKa (predicted) | 3.56 (strongest acidic) | [8] |

| pKa of geminal diol (in sulfatase active site) | ~13.57 (for acetaldehyde (B116499) hydrate, as an analogue) | [9][10][11] |

Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of this compound. While raw spectral data is extensive and best viewed in dedicated databases, this section summarizes the expected characteristics.

NMR Spectroscopy

| Nucleus | Expected Chemical Shifts (ppm) | Notes |

| ¹H NMR | Spectra available in databases. Key signals would include the formyl proton (CHO), the methylene (B1212753) protons (CH₂), and the carboxylic acid proton (COOH). | [12] |

| ¹³C NMR | Spectra available in databases. Expected signals include the carbonyl carbon of the formyl group, the methylene carbon, and the carbonyl carbon of the carboxylic acid. | [13] |

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3000 - 2500 | Broad |

| N-H Stretch (Amide) | 3500 - 3300 | Medium |

| C-H Stretch | 2950 - 2850 | Medium to Strong |

| C=O Stretch (Carboxylic Acid) | 1780 - 1710 | Strong |

| C=O Stretch (Amide) | 1690 - 1630 | Strong |

Note: Specific peak positions can vary based on the sample preparation and instrument.[14][15][16][17]

Mass Spectrometry

The mass spectrum of N-formylglycine will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns are useful for structural elucidation. Common fragmentation would involve the loss of the carboxyl group (-COOH) or the formyl group (-CHO).[18][19][20][21]

Biological Significance and Signaling Pathway

This compound is a post-translationally modified amino acid that is essential for the catalytic activity of sulfatases.[10][11] In aerobic organisms, this modification is carried out by the this compound-generating enzyme (FGE).[9]

Sulfatase Activation Pathway

The FGE-mediated conversion of a specific cysteine (or in some prokaryotes, serine) residue within a consensus sequence of a newly synthesized sulfatase polypeptide is a critical step in rendering the enzyme active. This process occurs in the endoplasmic reticulum. The aldehyde group of the this compound residue, in its hydrated geminal diol form, acts as the key catalytic nucleophile in the hydrolysis of sulfate (B86663) esters.

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis and purification of N-formylglycine, as well as a protocol for an in vitro FGE activity assay.

Chemical Synthesis of N-Formylglycine

This protocol describes the synthesis of N-formylglycine from glycine and formic acid using acetic anhydride (B1165640).[1][22]

Materials:

-

Glycine

-

Formic acid (98-100%)

-

Acetic anhydride

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, carefully add 140 mL of formic acid to 47 mL of acetic anhydride while stirring.

-

Heat the mixture to 45 °C and stir for 1 hour. This step forms the mixed anhydride.

-

Allow the mixture to cool to room temperature.

-

Add 0.05 mol of glycine to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After 24 hours, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-formylglycine.

Purification of N-Formylglycine by Recrystallization

Materials:

-

Crude N-formylglycine

-

Distilled water

-

Ethanol

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude N-formylglycine in a minimal amount of hot distilled water in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution can be filtered through fluted filter paper.

-

Allow the solution to cool slowly to room temperature to allow for the formation of crystals.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the purified crystals in a desiccator or a vacuum oven.

In Vitro this compound-Generating Enzyme (FGE) Activity Assay

This assay measures the activity of FGE by monitoring the conversion of a cysteine-containing peptide substrate to its this compound-containing product via HPLC.

Materials:

-

Purified FGE

-

Synthetic peptide substrate containing the FGE recognition sequence (e.g., ALCTPSRGSLFTGR)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Copper(II) sulfate solution

-

Reducing agent (e.g., DTT or TCEP)

-

HPLC system with a C18 column

-

Quenching solution (e.g., 10% formic acid)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, the peptide substrate, and the reducing agent.

-

Pre-incubate the purified FGE with a molar excess of copper(II) sulfate to ensure the enzyme is in its active, copper-bound state.

-

Initiate the reaction by adding the copper-activated FGE to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 37 °C).

-

At various time points, withdraw aliquots of the reaction and quench them by adding the quenching solution.

-

Analyze the quenched samples by reverse-phase HPLC, monitoring the absorbance at 215 nm.

-

Quantify the substrate and product peaks to determine the rate of reaction.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for the site-specific labeling of a protein of interest (POI) using FGE technology.

Conclusion

This compound is a molecule of significant interest due to its fundamental biological role and its increasing application in biotechnology and pharmaceutical development. A thorough understanding of its chemical and physical properties, coupled with robust experimental protocols, is essential for researchers and scientists working in these fields. This guide provides a foundational resource to support further investigation and application of this unique amino acid.

References

- 1. N-Formylglycine CAS#: 2491-15-8 [m.chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-formylglycine [chembk.com]

- 4. N-Formylglycine = 98.0 2491-15-8 [sigmaaldrich.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. N-Formylglycine | 内源性代谢物 | MCE [medchemexpress.cn]

- 8. Human Metabolome Database: Showing metabocard for N-Formylglycine (HMDB0255145) [hmdb.ca]

- 9. escholarship.org [escholarship.org]

- 10. This compound, a Post-Translationally Generated Residue with Unique Catalytic Capabilities and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 16. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 17. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. info.gbiosciences.com [info.gbiosciences.com]

- 21. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 22. N-Formylglycine | 2491-15-8 [chemicalbook.com]

The Genetic Core of Multiple Sulfatase Deficiency: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Multiple Sulfatase Deficiency (MSD) is a rare, autosomal recessive lysosomal storage disorder characterized by the deficient activity of all known sulfatases. This profound enzymatic failure stems from mutations in the SUMF1 gene, which encodes the formylglycine-generating enzyme (FGE). FGE is essential for a unique post-translational modification that activates all sulfatases. This technical guide provides an in-depth exploration of the genetic basis of MSD, intended for researchers, scientists, and drug development professionals. It details the molecular mechanisms of FGE-mediated sulfatase activation, the spectrum of SUMF1 mutations, and their impact on protein function and clinical phenotype. Furthermore, this guide presents detailed experimental protocols for the diagnosis and study of MSD, alongside quantitative data on enzyme activities and mutation frequencies. Visual diagrams of key pathways and experimental workflows are provided to facilitate a comprehensive understanding of this complex disease.

Introduction: The Central Role of SUMF1 in Sulfatase Biology

Multiple Sulfatase Deficiency (MSD) is a devastating inherited disorder that combines the clinical features of several individual sulfatase deficiencies, including mucopolysaccharidoses, metachromatic leukodystrophy, and X-linked ichthyosis.[1][2] The disease is caused by mutations in the Sulfatase Modifying Factor 1 (SUMF1) gene.[2][3] This gene provides the blueprint for the this compound-generating enzyme (FGE), an essential protein localized in the endoplasmic reticulum.[2][4]

The FGE enzyme performs a critical post-translational modification on all newly synthesized sulfatases.[4][5] It recognizes a conserved cysteine residue within a specific amino acid sequence in the sulfatase polypeptide chain and oxidizes it to a Cα-formylglycine (FGly) residue.[6][7] This FGly residue is the catalytic cornerstone for the hydrolytic activity of all sulfatases.[7][8] Consequently, a deficiency in functional FGE leads to a systemic failure of sulfatase-mediated catabolism of various sulfated molecules, such as glycosaminoglycans (GAGs), sulfolipids, and steroid sulfates.[1][2] The resulting accumulation of these substrates within lysosomes is the primary driver of cellular pathology in MSD.[1][5]

The clinical presentation of MSD is highly variable, ranging from severe neonatal forms with rapid disease progression to later-onset juvenile forms with a more attenuated course.[2][9] This phenotypic heterogeneity is largely attributed to the nature of the SUMF1 mutations and the resulting level of residual FGE activity and protein stability.[2][10]

The Molecular Genetics of Multiple Sulfatase Deficiency

The SUMF1 Gene

The SUMF1 gene is located on chromosome 3p26.1 and comprises 9 exons.[6] To date, over 50 mutations in the SUMF1 gene have been identified in individuals with MSD.[11][12] These mutations are distributed throughout the gene and include missense, nonsense, frameshift, splice-site mutations, and large deletions.[9][13] The inheritance pattern of MSD is autosomal recessive, meaning an affected individual must inherit two mutated SUMF1 alleles, one from each parent.

Spectrum of SUMF1 Mutations and Genotype-Phenotype Correlations

The type and location of SUMF1 mutations have a direct impact on the clinical severity of MSD.[2][5] Generally, mutations that lead to a complete loss of FGE function, such as nonsense or frameshift mutations, are associated with the most severe neonatal phenotypes.[2] In contrast, missense mutations that result in an FGE protein with some residual activity or stability are often linked to milder, later-onset forms of the disease.[5][10] This correlation underscores the importance of both the catalytic activity and the stability of the FGE protein in determining the clinical outcome.[2][10]

Quantitative Data on SUMF1 Mutations and Enzyme Activity

The following tables summarize the available quantitative data on the impact of specific SUMF1 mutations on FGE and sulfatase activity. This information is crucial for understanding the molecular basis of phenotypic variability in MSD and for the development of targeted therapies.

Table 1: Impact of Selected SUMF1 Missense Mutations on FGE Activity and Protein Stability

| SUMF1 Mutation | FGE Specific Enzymatic Activity (% of Wild-Type) | FGE Protein Stability | Associated Phenotype | Reference(s) |

| p.A177P | <1% | Severely Decreased | Severe Late-Infantile | [10] |

| p.W179S | 3% | Near Wild-Type | Severe Late-Infantile | [10] |

| p.A279V | 23% | Severely Decreased | Mild Late-Infantile | [10] |

| p.R349W | <1% | Drastically Decreased | Severe Late-Infantile | [10] |

| p.G263V | High Residual Activity | Unstable | Mild Late-Infantile | [2] |

Table 2: Residual Sulfatase Activity in MSD Patient Fibroblasts with Different SUMF1 Genotypes

| SUMF1 Genotype | Arylsulfatase A Activity (% of Control) | Iduronate-2-Sulfatase Activity (% of Control) | N-acetylgalactosamine-6-sulfatase Activity (% of Control) | Clinical Severity | Reference(s) |

| p.R349W/p.R349W | 1.5% | 2.0% | 3.5% | Severe | [14] |

| p.A279V/28kb del | 10.2% | 15.5% | 20.1% | Attenuated | [14] |

| p.G247R/p.G247R | 3.8% | 5.1% | 7.9% | Severe | [14] |

Experimental Protocols for the Study of MSD

Accurate diagnosis and ongoing research into MSD rely on a set of specialized biochemical and molecular techniques. The following sections provide detailed methodologies for key experiments.

Preparation of Cell Lysates from Fibroblasts or Leukocytes

Objective: To extract cellular proteins for subsequent enzyme activity assays or Western blot analysis.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail, Roche)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

Procedure:

-

Cell Harvesting:

-

For adherent cells (fibroblasts): Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

-

For suspension cells (leukocytes): Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.

-

-

Cell Lysis:

-

Add an appropriate volume of ice-cold RIPA buffer with protease inhibitors to the cell monolayer or pellet (e.g., 1 mL per 10 cm dish or 10^7 cells).

-

For adherent cells, use a cell scraper to detach the cells and collect the lysate.

-

Transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

Incubation and Clarification:

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.

-

-

Protein Quantification:

-

Storage:

-

Use the lysate immediately for downstream applications or store at -80°C in aliquots to avoid repeated freeze-thaw cycles.

-

Sulfatase Activity Assay

Objective: To measure the activity of specific sulfatases in cell lysates. This example details a spectrophotometric assay for Arylsulfatase A (ARSA) using p-nitrocatechol sulfate (B86663) (pNCS) as a substrate.

Materials:

-

0.5 M Sodium acetate (B1210297) buffer, pH 5.0

-

10 mM p-nitrocatechol sulfate (pNCS)

-

1 N NaOH

-

Cell lysate (prepared as in 4.1)

-

Spectrophotometer

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine 50 µL of 0.5 M sodium acetate buffer (pH 5.0), 10-50 µg of cell lysate protein, and distilled water to a final volume of 100 µL.

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add 50 µL of 10 mM pNCS to start the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

-

Termination of Reaction:

-

Stop the reaction by adding 500 µL of 1 N NaOH.

-

-

Measurement:

-

Measure the absorbance of the liberated p-nitrocatechol at 515 nm using a spectrophotometer.[15]

-

-

Calculation:

-

Calculate the enzyme activity based on a standard curve of p-nitrocatechol and express as nmol/h/mg of protein.

-

SUMF1 Gene Sequencing

Objective: To identify pathogenic mutations in the SUMF1 gene.

Methodology:

-

Genomic DNA Extraction: Extract genomic DNA from peripheral blood leukocytes or cultured fibroblasts using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit, Qiagen).

-

PCR Amplification: Amplify all 9 exons and flanking intronic regions of the SUMF1 gene using specific primers.

-

Sequencing:

-

Sanger Sequencing: Purify the PCR products and sequence them using a capillary sequencing platform. This is often used to confirm variants identified by NGS.[16]

-

Next-Generation Sequencing (NGS): Prepare a library from the genomic DNA and perform targeted sequencing of the SUMF1 gene or whole-exome sequencing.[17][18]

-

-

Data Analysis:

-

Align the sequencing reads to the human reference genome (e.g., GRCh38).

-

Perform variant calling to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).[19]

-

Annotate the identified variants to determine their potential pathogenicity using databases such as ClinVar and HGMD, and in silico prediction tools like SIFT and PolyPhen-2.

-

Western Blot Analysis of SUMF1/FGE Protein

Objective: To assess the expression and stability of the FGE protein in cell lysates.

Materials:

-

Cell lysate (prepared as in 4.1)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against SUMF1/FGE

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation: Separate 20-40 µg of protein from the cell lysate by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-